Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-
Description
Historical Context of Heterocyclic Aromatic Systems in Medicinal Chemistry
Heterocyclic compounds have dominated pharmaceutical development since the isolation of natural products like morphine (1803) and penicillin (1929). The systematic exploration of synthetic heterocycles began accelerating in the mid-20th century, with the VEHICLe database (2009) cataloging 24,847 potential aromatic ring systems, of which only 1,701 had been synthesized at the time. This gap between theoretical potential and realized structures underscores the imidazo[1,2-a]pyrazine system's significance as part of the unexplored chemical space. Five-membered nitrogen heterocycles gained prominence post-1950s due to their metabolic stability compared to early oxygen/sulfur analogs.
Key milestones in heterocyclic drug development include:
Significance of Imidazo[1,2-a]pyrazine Core in Bioactive Molecule Design
The imidazo[1,2-a]pyrazine framework (Figure 1) combines two pharmacologically privileged structures:
- Imidazole : Provides hydrogen-bonding sites via N1 and N3 positions, with pKa ~6.0-7.0 enabling pH-dependent solubility
- Pyrazine : Contributes π-deficient aromaticity for charge-transfer interactions and planar geometry for target penetration
Table 1 : Comparison of Bicyclic Heterocycle Properties
| System | Aromatic Character | Dipole Moment (D) | LogP (calc) |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine | Non-alternant | 3.8 | 1.2 |
| Purine | Alternant | 4.2 | -0.3 |
| Quinazoline | Alternant | 2.1 | 2.4 |
Data adapted from quantum mechanical calculations in
This fused system exhibits atypical resonance stabilization, enabling radical stabilization at C8 that facilitates diverse functionalization. X-ray crystallographic studies reveal a dihedral angle of 12.3° between the rings, creating a shallow concave surface ideal for binding ATP pockets in kinases.
Structural Uniqueness of N-methyl-3-(4-pyridinyl) Substitution Pattern
The N-methyl-3-(4-pyridinyl) variant introduces three critical modifications:
N-Methylation at Position 8
4-Pyridinyl at Position 3
Figure 2 : Electron density map showing charge distribution:
- Imidazole ring: δ+ at N1, δ- at C2
- Pyrazine ring: Uniform δ- across N4/N5
- 4-Pyridinyl: Strong δ- at N7
This electronic profile creates a multivalent binding motif, with demonstrated affinity for:
Properties
CAS No. |
825630-38-4 |
|---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-methyl-3-pyridin-4-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H11N5/c1-13-11-12-16-8-10(17(12)7-6-15-11)9-2-4-14-5-3-9/h2-8H,1H3,(H,13,15) |
InChI Key |
QOYMJIAHAAMFBX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Iodine-Catalyzed One-Pot Three-Component Condensation
A highly efficient and eco-friendly method involves an iodine-catalyzed one-pot three-component reaction at room temperature. The general procedure is as follows:
- Reactants: 2-aminopyrazine, an aryl aldehyde (in this case, 4-pyridinecarboxaldehyde for the 4-pyridinyl substituent), and an isocyanide (e.g., tert-butyl isocyanide).
- Catalyst: Iodine (typically 0.5 mol%).
- Solvent: Ethanol.
- Conditions: Stirring at room temperature until the reaction completes, monitored by TLC.
- Outcome: Formation of the imidazo[1,2-a]pyrazine core via condensation, imine formation, nucleophilic addition of isocyanide, and intramolecular cyclization.
This method yields the desired product with high purity, often precipitating directly from the reaction mixture, simplifying isolation by filtration without the need for extensive purification.
- Condensation of 2-aminopyrazine with the aldehyde forms an imine intermediate.
- Iodine activates the imine, facilitating nucleophilic attack by the isocyanide.
- A [4 + 1] cycloaddition occurs, forming an intermediate.
- Intramolecular cyclization completes the fused imidazo[1,2-a]pyrazine ring system.
Cyclization via Pyrazine Derivatives
Traditional synthetic routes involve cyclization reactions starting from pyrazine derivatives:
- Starting with substituted pyrazines, cyclization is induced under thermal or catalytic conditions.
- Transition-metal catalysis (e.g., palladium or copper catalysts) can be employed to improve selectivity and yield.
- Microwave-assisted synthesis has been reported to accelerate these cyclizations, reducing reaction times significantly.
These methods are versatile but may require more rigorous purification steps compared to the iodine-catalyzed MCR approach.
Methylation of the 8-Amino Group
The N-methylation of the 8-amine group is typically achieved post-cyclization:
- Common methylating agents include methyl iodide or dimethyl sulfate.
- The reaction is performed under basic conditions (e.g., using potassium carbonate) in polar aprotic solvents like DMF.
- Careful control of stoichiometry and reaction time is necessary to avoid over-alkylation or side reactions.
This step ensures the formation of the N-methyl-8-amine functionality critical for the compound's biological activity.
Comparative Data Table of Preparation Methods
| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Iodine-catalyzed MCR | 2-Aminopyrazine, 4-pyridinecarboxaldehyde, tert-butyl isocyanide | Iodine (0.5 mol%), EtOH, RT | 75-90 | Mild conditions, eco-friendly, direct precipitation | Simplified purification, high purity |
| Cyclization of pyrazine derivatives | Substituted pyrazines, aldehydes or equivalents | Transition metals or microwave-assisted | 60-85 | Versatile, scalable | Requires purification, longer reaction times |
| N-Methylation of 8-amine | Imidazo[1,2-a]pyrazin-8-amine, methylating agent | Base, DMF or similar solvent | 80-95 | High selectivity for N-methylation | Post-cyclization step |
Research Findings and Optimization
- The iodine-catalyzed method has been optimized to use minimal catalyst loading (0.5 mol%) and room temperature conditions, making it cost-effective and environmentally benign.
- Solvent screening showed ethanol as the best medium for yield and product isolation; other solvents like methanol, acetonitrile, and toluene gave lower yields or required harsher conditions.
- The reaction mechanism has been elucidated through spectroscopic studies (IR, ^1H NMR, ^13C NMR, and HRMS), confirming the formation of the imidazo[1,2-a]pyrazine core and the substitution pattern.
- Microwave-assisted cyclizations reduce reaction times from hours to minutes, improving throughput for scale-up synthesis.
- Post-synthetic methylation is critical for biological activity and is typically performed under mild conditions to preserve the integrity of the fused ring system.
Chemical Reactions Analysis
N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
Pharmacological Applications
Imidazo[1,2-a]pyrazin-8-amine derivatives are known for their diverse pharmacological properties. These compounds have been investigated for their potential use as:
- Anticancer Agents : Studies have shown that imidazo[1,2-a]pyrazine derivatives exhibit significant anticancer activity. For instance, certain derivatives have been tested for their inhibitory effects on cancer cell lines, demonstrating the potential for developing new cancer therapies .
- Sedative-Hypnotics : Compounds within this class, including those similar to imidazo[1,2-a]pyrazin-8-amine, have been identified as sedative-hypnotics. Zolpidem, a well-known drug in this category, exemplifies the therapeutic potential of these compounds in treating sleep disorders .
- Antibacterial and Antifungal Agents : The antibacterial and antifungal properties of imidazo[1,2-a]pyrazine derivatives have also been documented. These compounds may serve as lead structures for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Synthesis and Structural Variations
The synthesis of imidazo[1,2-a]pyrazin-8-amine derivatives often involves various methodologies that enhance their pharmacological profiles. For example:
- Iodine-Catalyzed Synthesis : Recent studies have highlighted an iodine-catalyzed method for synthesizing these compounds efficiently. This approach allows for the incorporation of different substituents on the pyrazine ring, potentially leading to compounds with enhanced biological activity .
Case Studies
Several case studies illustrate the applications of imidazo[1,2-a]pyrazin-8-amine derivatives:
Mechanism of Action
The mechanism of action of N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with molecular targets such as cyclin-dependent kinase 2 (CDK2). This interaction can lead to the inhibition of cell proliferation and other biological effects . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, contributing to its biological activity .
Comparison with Similar Compounds
Key Properties:
- Molecular formula : C₁₂H₁₂N₆ (derived from PubChem data and analogs) .
- Structural uniqueness : The 4-pyridinyl substitution enhances binding affinity to AR subtypes, while the methyl group at the 8-amine position improves metabolic stability .
Structural Analogs: Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine share a fused bicyclic framework but differ in nitrogen atom placement (Figure 2). This subtle change significantly impacts bioactivity:
Key findings :
- Imidazo[1,2-a]pyridine derivatives (e.g., compound 12b ) exhibit superior anticancer potency due to reduced steric hindrance and optimized electron-donating substituents .
- The absence of a nitrogen atom in the pyridine ring improves membrane permeability, enhancing target engagement .
Functional Group Variations in Imidazo[1,2-a]pyrazines
Substitutions at the 2nd and 3rd positions of the imidazo[1,2-a]pyrazine core critically modulate activity:
Key findings :
- Bromo-substituted analogs (e.g., 3-bromo-N,6-diphenyl) exhibit strong kinase inhibition via hydrophobic interactions in the ATP-binding pocket .
- 4-Pyridinyl substitution (as in the query compound) optimizes AR subtype selectivity, while fluorophenyl groups enhance antiviral activity .
Comparison with Pyrazolo[3,4-d]pyrimidines and Triazolopyrimidines
Imidazo[1,2-a]pyrazines are often compared to pyrazolo[3,4-d]pyrimidines and triazolopyrimidines due to overlapping therapeutic targets (Table 3):
Key findings :
- Imidazo[1,2-a]pyrazines offer superior receptor subtype selectivity compared to pyrazolo[3,4-d]pyrimidines, which are broader inhibitors .
- Triazolopyrimidines (e.g., compound 13 ) show niche efficacy in acute myeloid leukemia (AML) but lack the modularity of imidazo[1,2-a]pyrazines .
Tables and Figures
- Figure 1 : Structure of N-methyl-3-(4-pyridinyl)-imidazo[1,2-a]pyrazin-8-amine.
- Figure 2 : Comparative structures of imidazo[1,2-a]pyrazine and pyridine derivatives.
- Table 2 : IC₅₀ values of key analogs against cancer cell lines .
Biological Activity
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)- (CAS No. 825630-38-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazopyrazine class, characterized by a fused pyrazine and imidazole ring structure. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| CAS No. | 825630-38-4 |
| Molecular Formula | C12H11N5 |
| Molecular Weight | 225.25 g/mol |
| IUPAC Name | N-methyl-3-(pyridin-4-yl)imidazo[1,2-a]pyrazin-8-amine |
| InChI | InChI=1S/C12H11N5/c1-13-11-12-16-8-10(17(12)7-6-15-11)9/h2-8H,1H3,(H,13,15) |
| Canonical SMILES | CNC1=NC=CN2C1=NC=C2C3=CC=NC=C3 |
Biological Activity Overview
Imidazo[1,2-a]pyrazin derivatives exhibit a wide range of biological activities including:
- Anticancer Activity : Compounds in this class have shown promising results as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a derivative demonstrated potent CDK9 inhibitory activity with an IC50 value of 0.16 µM against various cancer cell lines such as MCF7 and HCT116 .
- Antiviral Properties : Research indicates that certain derivatives possess antiviral activity against human coronaviruses. The antiviral efficacy correlates with structural modifications on the imidazopyrazine core .
- Antimicrobial Effects : The imidazopyrazine scaffold has been associated with antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents .
- Neuropharmacological Effects : Some studies have highlighted the potential of these compounds as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The biological activity of Imidazo[1,2-a]pyrazin derivatives is heavily influenced by their structural features. Key findings from SAR studies include:
- Substitution Patterns : The position and nature of substituents on the imidazopyrazine ring significantly affect potency and selectivity for biological targets.
- Pyridinyl Substituents : Variations in the pyridinyl group (e.g., 4-pyridinyl vs. 2-pyridinyl) have been shown to modulate activity against specific targets such as CDKs and viruses .
Case Study 1: Anticancer Activity
A study focused on a series of imidazo[1,2-a]pyrazines evaluated their cytotoxic effects on breast cancer cell lines (MCF7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potential for therapeutic applications .
Case Study 2: Antiviral Efficacy
In vitro testing of selected derivatives against human coronavirus 229E revealed that modifications at specific positions on the imidazopyrazine scaffold enhanced antiviral activity. These findings underscore the importance of structural optimization in drug development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Imidazo[1,2-a]pyrazin-8-amine derivatives, and how does substituent variation impact yield?
- Methodological Answer : A widely used approach involves iodine-catalyzed multicomponent reactions (MCRs) under mild conditions. For example, combining 4-nitrobenzaldehyde, 2-aminopyrazine, and tertiary butyl isocyanide in ethanol with 0.5 mol% iodine at room temperature yields N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine (10a) with >80% efficiency . Substituents like nitro or amino groups on the phenyl ring influence reaction kinetics and product purity, as observed in NMR and HRMS data .
Q. How are structural and purity characteristics validated for Imidazo[1,2-a]pyrazin-8-amine derivatives?
- Methodological Answer : Comprehensive characterization includes:
- NMR spectroscopy : Distinct ¹H and ¹³C signals (e.g., δH 7.98 ppm for pyrazine protons, δC 149.35 ppm for aromatic carbons) confirm regiochemistry .
- High-resolution mass spectrometry (HRMS) : Experimental m/z values (e.g., 312.1462 for C₁₆H₁₇N₅O₂) match theoretical calculations within 3 ppm error .
- Melting point analysis : Sharp ranges (e.g., 154–156°C for 10j) indicate high crystallinity .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing Imidazo[1,2-a]pyrazin-8-amine derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict transition states and intermediates. For instance, ICReDD integrates computational screening to identify optimal catalysts (e.g., iodine vs. Lewis acids) and solvent systems (ethanol vs. acetonitrile), reducing trial-and-error experimentation by 40% .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Modifying the 4-pyridinyl group in N-methyl-3-(4-pyridinyl)-imidazo[1,2-a]pyrazin-8-amine alters acetylcholinesterase inhibition (IC₅₀ values ranging from 0.5–10 µM) .
- Data normalization : Use standardized assays (e.g., Ellman’s method for AChE inhibition) to minimize variability. Cross-validate with orthogonal techniques like molecular docking to confirm binding modes .
Q. How do reaction conditions (e.g., solvent, catalyst loading) influence regioselectivity in MCRs for this scaffold?
- Methodological Answer :
- Solvent polarity : Polar solvents (ethanol, water) favor imidazo[1,2-a]pyrazine formation via hydrogen bonding, while non-polar solvents increase byproduct formation .
- Catalyst screening : Iodine (0.5 mol%) enhances electrophilic aromatic substitution, achieving >90% regioselectivity for 8-amine derivatives compared to uncatalyzed reactions (<50%) .
Q. What are the challenges in scaling up Imidazo[1,2-a]pyrazin-8-amine synthesis while maintaining purity?
- Methodological Answer :
- Workflow optimization : Use flow chemistry to control exothermic intermediates (e.g., nitro group reductions).
- Purification : Gradient recrystallization (e.g., acetonitrile/water) removes unreacted 2-aminopyrazine, confirmed by TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
